1,10-Dihydroanthracene
Description
Historical Context and Significance of Hydroaromatic Compounds in Organic Chemistry
Hydroaromatic compounds, which are cyclic compounds containing one or more aromatic rings and at least one non-aromatic, saturated, or partially saturated ring, have long held a significant position in the field of organic chemistry. Their unique structural features, combining both aromatic and aliphatic characteristics, have made them crucial building blocks in the synthesis of complex natural products and pharmacologically active molecules. Historically, the study of hydroaromatic compounds has been instrumental in developing fundamental concepts of aromaticity, stereochemistry, and reaction mechanisms.
One of the key areas where hydroaromatic compounds have been pivotal is in understanding hydrogenation and dehydrogenation reactions. These processes are not only fundamental to synthetic organic chemistry but also central to many industrial applications, including the production of fuels and chemical feedstocks. The ability of hydroaromatic compounds to act as hydrogen donors has been a subject of extensive research, providing insights into catalysis and the mechanisms of hydrogen transfer.
Overview of the Research Landscape of 9,10-Dihydroanthracene (B76342) (DHA)
9,10-Dihydroanthracene (DHA) is a prominent member of the hydroaromatic compound family, derived from the polycyclic aromatic hydrocarbon anthracene (B1667546). wikipedia.org Its research landscape is diverse, spanning from fundamental studies of its chemical properties to its application in various chemical transformations.
A significant area of research focuses on the synthesis of DHA and its derivatives. Classic methods include the Bouveault–Blanc reduction, which involves a dissolving metal reduction using sodium/ethanol, and reduction with magnesium. wikipedia.org More contemporary approaches explore catalyst and solvent-free "green" synthesis methods, such as the reaction of anthracene with maleic anhydride (B1165640) followed by grinding with various amines, which can produce derivatives in high yields at room temperature. tandfonline.com
Another major research thrust is the utility of DHA as a hydrogen donor. The bond dissociation energy of the C-H bonds at the 9 and 10 positions is notably weaker than typical C-H bonds, making DHA an effective carrier of hydrogen. wikipedia.org This property is exploited in various reduction reactions in organic synthesis.
Furthermore, the reactivity of the meso-positions (9 and 10) of the DHA core has been extensively explored. Studies have delved into the preparation of meso-substituted derivatives, such as 9-acetyl- and 9-propionyl-9,10-dihydroanthracenes, and their subsequent transformations. epa.gov The stereochemistry of these derivatives is also a key area of investigation. acs.org The oxidation of DHA has also been a subject of study, with research exploring methods for its conversion to other valuable compounds like anthraquinone (B42736). researchgate.net
Delimitation of Scope: Focus on Academic Perspectives, Theories, and Methodologies Pertaining to DHA
This article will provide a focused examination of 9,10-Dihydroanthracene from an academic and research-oriented perspective. The content will be centered on the fundamental chemical principles, theoretical frameworks, and experimental methodologies that define the study of this compound.
The discussion will be confined to:
Synthesis and Characterization: Exploring the various methods developed for the preparation of DHA and its derivatives, along with the analytical techniques used to confirm their structure and purity.
Reaction Mechanisms: Delving into the theoretical underpinnings of reactions involving DHA, including its role as a hydrogen donor and its reactivity in substitution and oxidation reactions.
Stereochemistry: Examining the three-dimensional arrangement of atoms in DHA derivatives and the stereospecific nature of reactions involving this scaffold.
Green Chemistry Applications: Highlighting methodologies that utilize DHA in environmentally benign synthetic processes.
This article will not venture into the practical applications of DHA in industrial processes, its commercial production, or any pharmacological or toxicological profiles. The primary objective is to present a scholarly overview of the chemical research surrounding 9,10-Dihydroanthracene.
Interactive Data Table: Properties of 9,10-Dihydroanthracene
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂ | nih.gov |
| Molar Mass | 180.24 g/mol | nih.gov |
| Appearance | Colorless solid | wikipedia.org |
| Melting Point | 108 °C | |
| Boiling Point | 305 °C | |
| 9,10 C-H Bond Dissociation Energy | ~78 kcal mol⁻¹ | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
62690-71-5 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,10-dihydroanthracene |
InChI |
InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-7,10H,8-9H2 |
InChI Key |
BDCIZVMGTWOOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 9,10 Dihydroanthracene
Classical Reduction Pathways for Anthracene (B1667546) and Anthraquinone (B42736) Precursors
The partial hydrogenation of the central ring of anthracene is favored because the aromaticity of the two flanking rings is preserved. wikipedia.orgwikipedia.org This stability makes the 9- and 10-positions susceptible to reduction.
A well-established laboratory method for preparing 9,10-dihydroanthracene (B76342) is the dissolving metal reduction of anthracene. wikipedia.orghandwiki.org The Bouveault–Blanc reduction, which employs sodium and ethanol, is a classic application of this pathway. wikipedia.org In this reaction, the alkali metal (like sodium or lithium) dissolves in a solvent such as liquid ammonia, transferring an electron to the aromatic compound to form a radical anion intermediate. numberanalytics.commasterorganicchemistry.com This intermediate is then protonated by an alcohol, like ethanol, leading to the final reduced product. numberanalytics.commasterorganicchemistry.com The reduction of anthracene specifically yields 9,10-dihydroanthracene, as this preserves the aromatic stabilization of the outer rings. masterorganicchemistry.com
Alternatively, magnesium can also be utilized as the reducing metal to achieve the same transformation from anthracene to 9,10-dihydroanthracene. wikipedia.org
A mixture of hydriodic acid (HI) and red phosphorus is a potent reducing system for various organic substrates, including quinones. cdnsciencepub.comrsc.org This method has been successfully applied to convert anthracene derivatives and, notably, anthraquinones into their corresponding 9,10-dihydroanthracene structures. cdnsciencepub.comresearchgate.netepa.gov The phosphorus-hydriodic acid reduction is considered an excellent way to convert 9-acyl derivatives of anthracene into the corresponding 9,10-dihydroanthracene derivatives. epa.gov The role of red phosphorus is to regenerate hydriodic acid by reacting with the iodine formed during the reduction, thus allowing it to be used in catalytic amounts relative to the substrate. researchgate.net Studies have shown that this reagent system can effectively reduce substituted anthraquinones to 9,10-dihydroanthracenes in high yields. cdnsciencepub.com
Many substituted 9,10-dihydroanthracenes are synthesized from corresponding anthraquinone precursors, which are often more readily available. cdnsciencepub.com While numerous reducing agents can react with anthraquinones, many lead to products like 9,10-dihydroxy-9,10-dihydroanthracene, anthrones, or fully aromatized anthracenes. cdnsciencepub.com
However, specific conditions allow for the selective formation of 9,10-dihydroanthracenes. The combination of hydriodic acid, phosphorus, and a small amount of iodine has proven to be a highly effective method for reducing various substituted anthraquinones to their 9,10-dihydro derivatives, often with crude products being over 95% pure. cdnsciencepub.comresearchgate.net
Other successful reduction strategies include using zinc powder in different media. For instance, 1,8-dimethoxy-9,10-anthraquinone was reduced to 1,8-dimethoxy-9,10-dihydroanthracene using zinc in refluxing acetic acid. sci-hub.se Similarly, the synthesis of 1,8-dihydroxy-9,10-dihydroanthracene was achieved from its anthraquinone precursor through a multi-step process involving methylation, reduction with zinc in acetic acid or sodium in ethanol, and subsequent demethylation, resulting in a total yield of 37%. researchgate.net
Table 1: Reduction of Substituted Anthraquinones to 9,10-Dihydroanthracenes with Hydriodic Acid and Phosphorus
| Substituent on Anthraquinone | Yield of Purified Product (%) | Melting Point (°C) |
|---|---|---|
| None | 85 | 108.5-109 |
| 1-Methyl | 80 | 69.5-70.5 |
| 2-Methyl | 82 | 108-108.5 |
| 1-Chloro | 60 | - |
| 2-Chloro | 80 | 114-115 |
| 2-Ethyl | 85 | 68.5-69 |
| 2-t-Butyl | 85 | 88-88.5 |
| 2,3-Dimethyl | 85 | 158-159 |
| 1,5-Dichloro | 80 | 186-187 |
| 1,8-Dichloro | 80 | 159-160 |
Data sourced from Canadian Science Publishing. cdnsciencepub.com
Carbon-Carbon Bond Formation in Dihydroanthracene Synthesis
Beyond the reduction of existing ring systems, 9,10-dihydroanthracene can be constructed through reactions that form the central ring.
An alternative synthetic route involves the coupling of two benzyl (B1604629) chloride molecules. This reaction can be catalyzed by aluminium chloride (AlCl₃) in a Friedel-Crafts type reaction to form the central six-membered ring of 9,10-dihydroanthracene. wikipedia.org More recent research has demonstrated that natural kaolinitic clays (B1170129) containing transition metals like iron and titanium can also serve as effective catalysts for this transformation. pjsir.org This clay-catalyzed method is presented as a simpler alternative to using AlCl₃, proceeding smoothly at lower temperatures (60-100°C) and achieving yields of over 90%. pjsir.org
Synthesis of Substituted 9,10-Dihydroanthracene Derivatives
The synthesis of substituted 9,10-dihydroanthracenes is crucial for developing new materials and compounds with specific properties. A primary strategy is the reduction of correspondingly substituted anthraquinones, as detailed in section 2.1.3. cdnsciencepub.com This approach is versatile due to the wide availability of substituted anthraquinones. cdnsciencepub.com
Other methodologies allow for the introduction of substituents at various positions. For example, a Diels-Alder reaction between anthracene and maleic anhydride (B1165640) produces 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride. tandfonline.com This anhydride can then be reacted with various amines and hydrazines, often under solvent-free grinding conditions, to create a range of N-substituted 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives in quantitative yields. tandfonline.comtandfonline.com
Furthermore, functionalization can occur on the pre-formed dihydroanthracene skeleton. Anthrone (B1665570), a tautomer of 9-anthrol, can serve as a starting material for derivatives such as 10,10-bispyridinylmethyl-9,10-dihydroanthracenes. researchgate.net Another example involves the reaction of (9-anthrylmethyl)trimethylammonium chloride with one equivalent of lithium aluminium hydride (LAH) to produce 9-methylene-9,10-dihydroanthracene. rsc.org
Table 2: Synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide Derivatives
| Reactant Amine | Product | Yield (%) (Grinding Method) |
|---|---|---|
| Cyclopropylamine | N-(Cyclopropyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | 99 |
| (2-Pyrrolidyl)ethylamine | N-((2-Pyrrolidyl)ethyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | 98 |
| 1-Phenylhydrazine | N-(1-Phenylhydrazino)-9,10-dihydro-anthracene-9,10-α,β-succinamide | 98 |
Data sourced from Taylor & Francis Online. tandfonline.com
Halogenated Derivatives
Halogenated aromatic compounds are valuable intermediates in organic synthesis as the halogen atom can be readily displaced by nucleophiles or participate in metal-mediated coupling reactions. researchgate.net The introduction of halogens onto the 9,10-dihydroanthracene framework can be achieved through several methods.
One approach involves the direct halogenation of a precursor. For instance, 9,9,10,10-tetrahalo-9,10-dihydro-9,10-distannaanthracenes have been synthesized from 9,9,10,10-tetra(p-methoxyphenyl)-9,10-dihydro-9,10-distannaanthracene. tandfonline.comtandfonline.com Chlorination with acetyl chloride or tetrachlorogermane in the presence of catalytic aluminum chloride yields the tetrachloro derivative, while iodination provides the tetraiodo derivative. tandfonline.comtandfonline.com
Another strategy involves the use of halogenated starting materials in a cyclization reaction. For example, the treatment of 2-halo-substituted benzophenones with low-valent titanium species can lead to the formation of 9,10-diphenyl-9,10-dihydroanthracene-9,10-diol derivatives, which can be subsequently deoxygenated. ust.hk
Furthermore, electrophilic aromatic substitution reactions on an emodin (B1671224) core (a derivative of anthraquinone) have been used to create a library of halogenated derivatives. nih.gov Classical reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are effective for this purpose. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 9,9,10,10-Tetra(p-methoxyphenyl)-9,10-dihydro-9,10-distannaanthracene | Acetyl chloride or Tetrachlorogermane, AlCl₃ (cat.) | 9,9,10,10-Tetrachloro-9,10-dihydro-9,10-distannaanthracene | tandfonline.comtandfonline.com |
| 9,9,10,10-Tetra(p-methoxyphenyl)-9,10-dihydro-9,10-distannaanthracene | Iodination | 9,9,10,10-Tetraiodo-9,10-dihydro-9,10-distannaanthracene | tandfonline.comtandfonline.com |
| 2-Halo-substituted benzophenones | TiCl₄, Zinc dust | Halo-substituted 9,10-diphenylanthracenes | ust.hk |
| Emodin | NCS, NBS, or NIS | Halogenated emodin derivatives | nih.gov |
| 1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione | Alkylamines, then oxidation | 1,4-Bis(alkylamino)-5,8-dichloroanthracene-9,10-dione | |
| 1,4-Bis(n-propylamino)-5,8-dichloroanthracene-9,10-dione | Potassium thiophenoxide | 1,4-Bis(n-propylamino)-5,8-bis(phenylsulfanyl)anthracene-9,10-dione |
Dihydroxy and Amino-Substituted Dihydroanthracene Derivatives
The synthesis of dihydroxy and amino-substituted dihydroanthracene derivatives often begins with the reduction of corresponding anthraquinone precursors. For example, 1,4-dihydroanthracene-9,10-diol (B3191622) can be synthesized by the reduction of 9,10-anthraquinone using hydrogen gas with a platinum or nickel catalyst.
The introduction of amino groups can be achieved through amination reactions. The synthesis of 1,4-Diamino-9,10-dihydroanthracene-9,10-diol typically involves the reduction of an anthraquinone derivative followed by amination. ontosight.ai Similarly, novel mono- and disubstituted anthraquinone analogues have been synthesized through the addition of lipophilic amino alcohols. nih.gov
A multi-step synthesis for compounds like 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol involves the reduction of anthracene derivatives, amination to introduce the methylamino group, and subsequent hydroxylation to form the tetrol structure.
| Product | Synthetic Approach | Precursor(s) | Reference |
| 1,4-Diamino-9,10-dihydroanthracene-9,10-diol | Reduction followed by amination | Anthraquinone derivatives | ontosight.ai |
| 9,10-Dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol | Solvent-free procedure | Not specified | researchgate.net |
| 1,4-Bis(alkylamino)-5,8-bis(sulfanyl)anthracene-9,10-diones | Displacement of chlorine atoms with thiolate ions | 1,4-Bis(alkylamino)-5,8-dichloroanthracene-9,10-diones |
Heteroatom-Incorporated Dihydroanthracene Skeletons
The incorporation of heteroatoms, particularly silicon and tin, into the 9,10-dihydroanthracene skeleton has led to the development of novel compounds with interesting structural and electronic properties.
9,10-Dihydro-9,10-disilaanthracenes: The synthesis of these compounds has been well-developed since the initial preparation of 9,9,10,10-tetraphenyl-9,10-dihydro-9,10-disilaanthracene. oup.comacs.org A common method involves the reaction of (2-bromophenyl)lithium with a trichlorosilane (B8805176), followed by the introduction of substituents. For instance, 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes were synthesized by coupling trichlorosilane with (2-bromophenyl)lithium and subsequent reaction with tert-butylmagnesium chloride. acs.org Another approach involves the dimerization of [o-(fluorosilyl)phenyl]lithium species. oup.com
9,10-Dihydro-9,10-distannaanthracenes: The first synthesis of 9,9,10,10-tetramethyl- and 9,9,10,10-tetra-tert-butyl-9,10-dihydro-9,10-distannaanthracenes has been reported. acs.orgacs.org These syntheses are sensitive to reaction conditions to avoid the formation of byproducts. acs.org For example, the tetramethyl derivative was obtained by reacting bis(2-bromophenyl)dimethylstannane with n-butyllithium and then dichlorodimethylstannane. acs.org Halogenated derivatives, such as 9,10-diiodo-9,10-dihydro-9,10-distannaanthracene, serve as precursors for other derivatives, including the 9,10-distannaanthracene dimer and dianion through reduction with lithium. oup.com
| Compound Family | Synthetic Method | Key Reagents | Reference(s) |
| 9,10-Dihydro-9,10-disilaanthracenes | Coupling and substitution | (2-bromophenyl)lithium, Trichlorosilane | acs.org |
| 9,10-Dihydro-9,10-disilaanthracenes | Dimerization | [o-(fluorosilyl)phenyl]lithium | oup.com |
| 9,10-Dihydro-9,10-distannaanthracenes | Stepwise synthesis | Bis(2-bromophenyl)dimethylstannane, n-butyllithium, Dichlorodimethylstannane | acs.orgacs.org |
| 9,10-Distannaanthracene dimer and dianion | Reduction | 9,10-Diiodo-9,10-dihydro-9,10-distannaanthracene, Lithium | oup.com |
Other Functionalized 9,10-Dihydroanthracene Derivatives
A variety of other functional groups have been introduced onto the 9,10-dihydroanthracene scaffold, leading to a diverse range of derivatives.
Succinimide (B58015) Derivatives: A straightforward and efficient, solvent- and catalyst-free method has been developed for the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. tandfonline.comresearchgate.net This involves the simple mixing and grinding of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride with various amines or hydrazines at room temperature, providing the products in quantitative yields. tandfonline.comresearchgate.net These succinimide derivatives have been further evaluated for their biological activities. researchgate.net
Bispyridinylmethyl Derivatives: While the direct synthesis of 10,10-bispyridinylmethyl-9,10-dihydroanthracenes was not explicitly detailed in the provided context, related synthetic strategies for alkylated dihydroanthracenes have been described. For example, deprotonation of 9-(trimethylsilyl)-9,10-dihydroanthracene followed by reaction with alkyl halides yields 9-alkyl-9-(trimethylsilyl)-9,10-DHAs. researchgate.net Further treatment with n-BuLi and subsequent alkylation can generate 9,9-dialkyl-10-(trimethylsilyl)-9,10-DHAs. researchgate.net This suggests a potential pathway for introducing pyridinylmethyl groups.
| Derivative Type | Synthetic Method | Starting Materials | Key Features | Reference(s) |
| Succinimide Derivatives | Grinding (solvent-free) | 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride, Amines/Hydrazines | Green, efficient, quantitative yield | tandfonline.comresearchgate.netresearchgate.net |
| Alkylated Derivatives | Deprotonation and Alkylation | 9-(Trimethylsilyl)-9,10-dihydroanthracene, Alkyl halides | Stepwise introduction of alkyl groups | researchgate.net |
Mechanistic Investigations of 9,10 Dihydroanthracene Reactivity
Hydrogen Atom Transfer (HAT) Reactions
9,10-Dihydroanthracene (B76342) (DHA) is a well-studied hydrogen donor in hydrogen atom transfer (HAT) reactions. These reactions involve the transfer of a hydrogen atom (a proton and an electron) from a donor molecule to an acceptor. The reactivity of DHA in these processes is a subject of significant interest due to its relevance in various chemical and biological systems.
Homolytic hydrogen transfer is a fundamental process where a covalent bond is broken, and the two resulting fragments each retain one of the originally bonded electrons. In the context of 9,10-dihydroanthracene, this involves the homolytic cleavage of a C-H bond, typically by a radical species. DHA has been utilized as a hydrogen transfer reagent in a series of homolytic hydrogen transfer reactions and as a hydrogen donor for the hydrogenation of thiyl radicals to form thiols. orgsyn.org
The reaction of DHA with stable free radicals, such as diphenylpicrylhydrazyl, demonstrates its capacity for homolytic hydrogen transfer. In boiling chloroform (B151607) or carbon tetrachloride, DHA reacts rapidly to yield anthracene (B1667546) and the corresponding hydrazine (B178648) in nearly quantitative amounts. rsc.org This reactivity highlights the facility with which the C-H bonds in the 9 and 10 positions can be homolytically cleaved.
Furthermore, time-resolved infrared spectroscopic studies have shown efficient hydrogen atom transfer from 9,10-dihydroanthracene to osmium-centered radicals. nih.gov These investigations into carbon-to-metal hydrogen atom transfer provide direct evidence of the homolytic nature of the C-H bond cleavage in DHA. nih.gov
The efficacy of 9,10-dihydroanthracene as a hydrogen donor has been quantitatively compared to other hydroaromatic hydrocarbons. Kinetic studies on the dehydrogenation of various donors by quinones have established a reactivity sequence. The ease of dehydrogenation decreases in the order: 1,4-dihydrobenzene > 1,4-dihydronaphthalene (B28168) > 9,10-dihydroanthracene > 1,2-dihydronaphthalene (B1214177). rsc.org At 80°C, the relative rates are approximately in the ratios of 100:50:10:1, respectively. rsc.org
This trend is influenced by the resonance energy gained upon aromatization of the donor molecule. rsc.org While the reaction of 1,2-dihydronaphthalene is primarily a Diels-Alder addition, the dehydrogenation of 9,10-dihydroanthracene can also be complicated by a competing Diels-Alder reaction between the quinone and the newly formed anthracene. rsc.org
The table below summarizes the relative reactivities of these hydrogen donors.
| Hydrogen Donor | Relative Rate of Dehydrogenation |
| 1,4-Dihydrobenzene | 100 |
| 1,4-Dihydronaphthalene | 50 |
| 9,10-Dihydroanthracene | 10 |
| 1,2-Dihydronaphthalene | 1 |
| Relative rates are approximate and based on reactions with benzoquinone at 80°C. rsc.org |
The thermodynamics and kinetics of hydrogen atom transfer from 9,10-dihydroanthracene are critical to understanding its reactivity. The C-H bond dissociation enthalpy (BDE) of DHA is a key thermodynamic parameter. The C-H BDE for 9,10-dihydroanthracene is reported to be 78(1) kcal/mol. nih.gov This relatively low BDE contributes to its effectiveness as a hydrogen donor. For instance, a high-valent iron imido complex readily reacts with DHA to form anthracene, a reaction consistent with the determined BDE. nih.gov
Kinetic studies have provided insights into the activation parameters of these reactions. The rate constant for the rate-limiting HAT step in the oxidation of DHA by 2,4,6-tri-tert-butylphenoxyl radical at 298 K in acetonitrile (B52724) was determined to be (1.1 ± 0.1) × 10⁻³ M⁻¹ s⁻¹. pnas.org
Activation volumes (ΔV‡), which describe the change in volume of the reacting system moving from the reactants to the transition state, have also been investigated. In the quinone oxidation of 9,10-dihydroanthracene, a dependence of the activation volume on isotopic substitution (H/D) has been observed, suggesting a complex interplay between pressure and quantum mechanical effects. aip.orgaip.org
The table below presents key thermodynamic and kinetic data for 9,10-dihydroanthracene.
| Parameter | Value | Conditions/Notes |
| C-H Bond Dissociation Enthalpy (BDE) | 78(1) kcal/mol | nih.gov |
| Rate Constant (k) | (1.1 ± 0.1) × 10⁻³ M⁻¹ s⁻¹ | vs. 2,4,6-tri-tert-butylphenoxyl radical in MeCN at 298 K pnas.org |
| Activation Volume (ΔV‡) | Isotope-dependent | Quinone oxidation aip.orgaip.org |
Hydrogen atom transfer is increasingly understood within the broader framework of proton-coupled electron transfer (PCET). PCET encompasses reactions where both a proton and an electron are transferred, either in a single concerted step or in separate, sequential steps. researchgate.netustc.edu.cn In a concerted PCET, there is no intermediate, whereas stepwise mechanisms involve either an initial electron transfer (ET) followed by proton transfer (PT) or vice versa. ustc.edu.cn
The oxidation of 9,10-dihydroanthracene by certain metal complexes is considered to proceed through a PCET mechanism. researchgate.netresearchgate.net For example, the reaction of DHA with a deprotonated Fe(tris-bi-imidazoline)²⁺ complex involves the transfer of an electron to a metal-based d-orbital and a proton to a nitrogen-based lone pair on the ligand. nih.gov Thermodynamic analysis suggests that a concerted electron-proton transfer (CEP) is more favorable than stepwise ET and PT pathways. nih.gov
The rate of HAT from 9,10-dihydroanthracene can be significantly influenced by the presence of anionic ligands in metal-oxo complexes, which can increase the basicity of the oxo species and enhance the reaction rate. nih.gov This highlights the intricate coupling of proton and electron transfer in these systems.
Quantum mechanical tunneling is a phenomenon where a particle passes through a potential energy barrier that it classically cannot surmount. In the context of hydrogen transfer reactions involving 9,10-dihydroanthracene, evidence for tunneling has been observed. acs.orgosti.gov
Large kinetic isotope effects (KIEs), the ratio of the rate constant for the reaction with the light isotope to that with the heavy isotope (kH/kD), are often indicative of tunneling. For the oxidation of DHA by certain nonheme Fe(IV)O complexes, tunneling contributions have been shown to affect the reactivity trends. acs.org Theoretical calculations suggest that room-temperature tunneling increases with the electron-donating ability of the axial ligand in these complexes, which can reverse the expected electrophilic trend. acs.org
In the oxidation of 9,10-dihydroanthracene by [FeIV(O)(TMCS)]⁺, a KIE of 80 was observed at -20 °C. nih.gov This exceptionally large KIE provides strong evidence for significant H-atom tunneling. Calculations indicate that tunneling is enhanced when the transition state is more symmetric and when electrostatic interactions in the O---H---C moiety are maximized. nih.gov The dependence of the activation volume on isotopic substitution in the quinone oxidation of DHA has also been interpreted as an indication of pressure-dependent competition between quantum tunneling and classical thermal activation. aip.orgaip.org
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation is a crucial reaction for the conversion of saturated hydrocarbons to their unsaturated counterparts. In the case of 9,10-dihydroanthracene, this process yields anthracene, an important platform chemical.
A highly efficient catalytic system for the oxidative dehydrogenation of DHA utilizes a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂) with oxygen as the terminal oxidant. cjcatal.comnih.gov This system achieves over 99% conversion of DHA with 99% selectivity for anthracene at 120 °C and 1.3 MPa of O₂. nih.gov
The proposed mechanism involves a catalytic cycle where DDQ dehydrogenates DHA to anthracene, becoming reduced to DDQH₂. Simultaneously, NaNO₂ decomposes to NO, which is rapidly oxidized by O₂ to NO₂. The NO₂ then reoxidizes DDQH₂ back to DDQ, completing the catalytic cycle. This organocatalytic system is also effective for the oxidative dehydrogenation of other dihydroarenes. nih.govresearchgate.net
The table below summarizes the results of the oxidative dehydrogenation of 9,10-dihydroanthracene with different quinones and NaNO₂.
| Quinone | Conversion of DHA (%) | Selectivity for Anthracene (%) |
| DDQ | >99 | 99 |
| TCQ | 47 | 96 |
| BQ | 15 | >99 |
| Reaction conditions: 120 °C, 1.3 MPa O₂, 8 h. nih.gov |
Quinone-Mediated Dehydrogenation Reactions
The dehydrogenation of 9,10-dihydroanthracene (DHA) by quinones is a well-studied process, often proceeding through a hydride transfer mechanism. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are effective reagents for this transformation. nih.govresearchgate.netnih.gov The reaction is believed to initiate with the formation of a charge-transfer complex between DHA and the quinone. nih.gov Subsequently, a hydride is transferred from a benzylic position of DHA to the quinone, resulting in the formation of an ion pair. nih.gov
Mechanistic studies suggest that the nature of the hydrogen transfer can vary. Investigations into the reaction of DHA with DDQ have pointed towards a hydrogen atom transfer (HAT) mechanism, leading to a radical pair in the rate-determining step. nih.gov This is supported by highly negative activation volumes, which are only moderately dependent on solvent polarity, arguing against the formation of fully ionic species in the rate-limiting step. nih.gov Furthermore, a significant kinetic isotope effect (KIE) with a strong pressure dependence for the reaction between DHA and DDQ suggests a considerable tunneling component in the hydrogen transfer process. nih.gov
In contrast, other studies propose an ionic mechanism involving hydride transfer followed by proton transfer. acs.org Theoretical calculations on the reaction of DHA with DDQ indicate that the reaction is highly exothermic, and the mechanism can shift from a radical to an ionic pathway as the solvent polarity increases. acs.org
A catalytic system for the oxidative dehydrogenation of DHA using DDQ and sodium nitrite (NaNO₂) with dioxygen as the terminal oxidant has been developed. nih.govresearchgate.netcjcatal.com In this cycle, DHA is first dehydrogenated by DDQ to yield anthracene and the reduced hydroquinone (B1673460) (DDQ-H₂). nih.gov The DDQ-H₂ is then re-oxidized to DDQ by nitrogen dioxide (NO₂), which is generated in situ from the oxidation of nitric oxide (NO) by O₂. nih.gov This organocatalytic system demonstrates high efficiency, achieving over 99% conversion of DHA to anthracene under optimized conditions. nih.govresearchgate.net
Table 1: Oxidative Dehydrogenation of 9,10-Dihydroanthracene with Various Quinones and NaNO₂ *
| Quinone Catalyst | Conversion (%) | Selectivity for Anthracene (%) |
|---|---|---|
| DDQ | >99 | 99 |
| TCQ | 47 | 96 |
| BQ | 15 | >99 |
Reaction Conditions: 0.5 mmol 9,10-dihydroanthracene, 0.05 mmol quinone, 0.05 mmol NaNO₂, 10 mL toluene, 120 °C, 1.3 MPa O₂, 8 h. nih.gov
Data sourced from Zhang et al. (2008). nih.gov
Metal-Oxo Catalyzed Oxidations (e.g., Iron(IV)-oxo, Nickel(III) Complexes)
High-valent metal-oxo complexes are potent oxidants capable of activating the C–H bonds of 9,10-dihydroanthracene. Nonheme iron(IV)-oxo complexes, in particular, have been extensively studied as models for biological oxidation catalysts. The oxidation of DHA by the nonheme Fe(IV)-oxo complex [N4Py·Fe(IV)(O)]²⁺ is proposed to proceed through a hydrogen atom transfer-electron transfer (HAT-ET) mechanism. core.ac.ukrsc.org In this process, a hydrogen atom is first abstracted from DHA by the iron(IV)-oxo species. core.ac.ukrsc.org
The reactivity of these iron(IV)-oxo complexes can be tuned by modifying the ligand environment. For instance, introducing an intramolecular hydrogen bond in Hangman iron(IV)-oxo porphyrin species enhances their reactivity in C–H activation reactions with DHA. ewha.ac.krresearchgate.net Similarly, axial ligand substitution in [Fe(IV)(TMC)(O)(X)]ⁿ⁺ complexes significantly impacts their reactivity for hydrogen atom abstraction from DHA, with the reactivity order being 1-N₃ > 1-OOCCF₃ > 1-NCCH₃. pnas.org This is opposite to the trend observed in oxygen atom transfer reactions. pnas.org
Studies on various non-heme oxoiron(IV) complexes have shown that high-spin (S=2) complexes are generally more reactive towards DHA than their low-spin (S=1) counterparts. acs.org The steric bulk of the substrate can also play a role. A nonheme Fe(IV)-oxo complex with bulky N-methylbenzimidazolyl moieties showed similar reaction rates with the sterically demanding DHA and the less bulky 1,4-cyclohexadiene (B1204751), despite both having similar C-H bond dissociation energies. acs.org
Kinetic isotope effect (KIE) studies are crucial in elucidating these mechanisms. The oxidation of DHA by a terminal cobalt-oxo complex exhibited a large KIE, indicating a significant contribution from quantum mechanical tunneling. rsc.orgnih.govuchicago.eduexlibrisgroup.com Large, nonclassical KIEs have also been observed for the reaction of DHA with a synthetic heme iron(IV)-oxo complex, F₈Cmpd-II(LutH⁺), which is capable of oxidizing DHA while its parent complex without the hydrogen-bonding interaction is unreactive. nih.gov
Base-Catalyzed Autoxidation Mechanisms
The autoxidation of 9,10-dihydroanthracene in a basic medium leads to the formation of anthracene and anthraquinone (B42736). acs.orgacs.org This reaction is proposed to proceed through a carbanion-initiated free-radical chain mechanism. acs.orgacs.org The process begins with the abstraction of a proton from DHA by a strong base, forming a carbanion. This is followed by a single-electron transfer from the carbanion to molecular oxygen. acs.orgacs.org
The reaction can be catalyzed by bases such as benzyltrimethylammonium (B79724) hydroxide (B78521) in pyridine. acs.orgacs.org The superoxide (B77818) ion (O₂⁻), generated via the electrolysis of dissolved oxygen in pyridine, has also been shown to act as a base-catalyst in the autoxidation of DHA. oup.comresearchgate.net The reaction kinetics suggest a radical-chain autoxidation process. researchgate.net The addition of metal phthalocyanines, such as those of iron and cobalt, can accelerate the reaction. oup.com An alternative mechanism has been proposed that involves an intramolecular hydrogen abstraction step, which is considered more consistent with experimental observations than mechanisms postulating anthrone (B1665570) as an intermediate. acs.org The base-catalyzed autoxidation of DHA is also a known side reaction in the preparation of 9-hydroperoxydihydroanthracene. google.com
Dehydrogenation by Specific Oxidizing Agents (e.g., Nitrobenzene)
Nitrobenzene (B124822) can act as a mild dehydrogenating agent for 9,10-dihydroanthracene, but this reaction requires acid catalysis to proceed effectively. core.ac.uk In the absence of a strong acid like trifluoromethanesulfonic acid (TFMSA), no significant dehydrogenation is observed even at elevated temperatures. core.ac.uk Kinetic studies in neat nitrobenzene at 100 °C show that the reaction rate is dependent on the acid concentration. core.ac.uk The reaction proceeds in high yield and selectivity to form anthracene. core.ac.uk While the detailed mechanism is complex, it is distinct from reactions with stronger oxidants and highlights a specific activation pathway facilitated by an acidic environment. 9,10-dihydroanthracene has also been noted as an organic reducing agent for nitroaromatics at very high temperatures (230-300 °C). researchgate.net
Carbon-Hydrogen Bond Activation Studies
Reactivity with Nucleophilic Metal Carbenes (e.g., Palladium Carbenes)
The C–H bonds of 9,10-dihydroanthracene can be activated by nucleophilic metal carbenes. A nucleophilic palladium carbene, [PC(sp²)P]Pd(PMe₃), reacts with DHA to form anthracene and a palladium(0) species, [PC(H)₂P]Pd(PMe₃). acs.orgacs.org This reaction requires heating for an extended period (36 hours at 90-100 °C). acs.org The proposed mechanism for this transformation could involve either hydrogen atom abstraction or deprotonation of DHA by the carbene, although a definitive radical mechanism could not be confirmed. acs.org The reactivity of the palladium carbene towards various C-H bonds is suggested to be governed by the pKa of the substrate. acs.orgacs.org
Radical palladium carbene complexes, such as [PC˙(sp²)P]PdX (X = Cl, Br, I), have also been shown to abstract a hydrogen atom from 9,10-dihydroanthracene, supporting their radical nature. nih.govrsc.org These reactions are generally slow, leading to moderate conversions and relatively low isolated yields of the resulting palladium hydride products. nih.gov The study of these reactions has been instrumental in understanding the dual nucleophilic and radical character of these palladium carbene species. nih.gov While C-H activation of DHA by iron carbene complexes has been noted, the focus of recent research has shifted towards using directing groups to achieve more selective activations. rsc.orgresearchgate.net
Role of 9,10-Dihydroanthracene as a Mechanistic Probe
9,10-Dihydroanthracene (DHA) serves as a valuable mechanistic probe in C–H activation studies due to its moderately weak benzylic C–H bonds (Bond Dissociation Energy ≈ 76-78 kcal/mol) and its well-defined oxidation product, anthracene. acs.orgnih.govacs.org Its reactivity, or lack thereof, can help to delineate the capabilities of an oxidizing or C-H activating system.
For example, the observation that a hydrogen-bonded heme iron(IV) oxo complex reacts with DHA while the parent complex does not, provides clear evidence for the enhanced oxidative power imparted by the hydrogen bond. nih.gov Similarly, comparing the reactivity of DHA with other substrates like fluorene (B118485) or diphenylmethane (B89790) allows for the fine-tuning of mechanistic proposals. core.ac.ukrsc.org For instance, the oxidation of DHA by [N4Py·Fe(IV)(O)]²⁺ follows a HAT-ET mechanism, whereas the oxidation of diphenylmethane by the same complex proceeds via a HAT-radical dissociation pathway. core.ac.ukrsc.org
Furthermore, the kinetic isotope effect (KIE) measured for the oxidation of deuterated DHA (DHA-d₄) is a powerful tool for investigating reaction mechanisms, particularly for identifying quantum tunneling. nih.govrsc.orgnih.govuchicago.edu Large KIE values in reactions involving DHA have provided strong evidence for tunneling in C-H activation by metal-oxo complexes and quinones. nih.govrsc.orgnih.govuchicago.edu The reactivity of DHA with nucleophilic palladium carbenes has also been used to probe the relationship between a substrate's pKa and its susceptibility to C-H activation by these complexes. acs.orgacs.org Its use in comparing the reactivity of homologous series of metal complexes, such as palladium(I) versus platinum(I) metalloradicals, has helped correlate C-H activation barriers with the metal-hydride bond dissociation energies of the products. nih.gov
Table 2: Properties of 9,10-Dihydroanthracene Relevant to Mechanistic Studies
| Property | Value | Reference(s) |
|---|---|---|
| C-H Bond Dissociation Energy (BDE) | 76.3 - 78 kcal/mol | acs.orgnih.govacs.org |
| pKa | ~27 | acs.org |
Data sourced from Iluc et al. (2015), Jackson et al. (2010), and Lee et al. (2014). acs.orgnih.govacs.org
Radical Reactions and Pathways (e.g., Radical Hydrogen Transfer, Radical Displacement)
9,10-Dihydroanthracene (DHA) is a key molecule in the study of radical reactions, primarily due to the relatively weak C-H bonds at the 9- and 10-positions, making it an excellent hydrogen atom donor. Its reactivity is central to various radical-mediated processes, including hydrogen transfer and displacement reactions.
Radical Hydrogen Transfer (HAT)
Hydrogen Atom Transfer (HAT) is a fundamental process where 9,10-dihydroanthracene donates a hydrogen atom to a radical species. This reactivity is exploited in numerous chemical transformations and mechanistic studies. For instance, DHA has been used as a hydrogen donor for the hydrogenation of thiyl radicals to form thiols. orgsyn.org The kinetics of HAT from DHA to various radicals have been extensively investigated. Time-resolved IR spectroscopic measurements have shown efficient hydrogen atom transfer from DHA to osmium-centered radicals, with rate constants in the range of 1.5 × 10⁵ M⁻¹ s⁻¹ to 1.7 × 10⁷ M⁻¹ s⁻¹ at 25 °C. nih.gov
Studies on the gas-phase reactions of 9,10-dihydroanthracene with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals provide further insight into its atmospheric chemistry and radical-initiated degradation pathways. The reaction with OH radicals is significantly faster than with NO₃ radicals, indicating distinct mechanisms and atmospheric lifetimes.
The thermochemistry of these reactions can be demanding. For example, the HAT reaction between a specific fluoride (B91410) compound and 9,10-dihydroanthracene to produce a tertiary radical and the 9-anthracenyl radical (AnH•) is highly endothermic (ΔH₂₉₈ = +162.4 kJ mol⁻¹), requiring high temperatures (330–360 °C) to proceed efficiently. nih.gov In other systems, 9,10-dihydroanthracene has been shown to trap free radical intermediates, as demonstrated in mechanistic studies proposing alternatives to the generation of free diatomic carbon (C₂). semanticscholar.orgresearchgate.net
Radical Displacement (RD) and Related Pathways
In addition to direct hydrogen donation, 9,10-dihydroanthracene and its corresponding radical (9-AnH•) participate in more complex radical pathways. In mixtures with anthracene and substituted naphthalenes at high temperatures (350-400 °C), several competing radical mechanisms are observed. acs.org For many substituted naphthalenes, desubstitution primarily occurs via two main pathways:
Radical Hydrogen Transfer (RHT): Direct hydrogen donation from the 9-AnH• radical. acs.org
Reverse Radical Displacement (RRD): A process involving 9,10-dihydroanthracene itself. acs.org
However, for substrates like bromo- and chloronaphthalene, a much faster desubstitution occurs predominantly through Radical Displacement (RD) , where the 9-AnH• radical displaces the substituent. acs.org These studies highlight how the nature of the substituent dictates the dominant radical pathway. acs.org
Further research has shown that asphaltenes, complex hydrocarbon mixtures, can donate hydrogen to anthracene at 250 °C, which indicates the presence of transferable hydrogens with a bond strength lower than that of the C-H bonds in 9,10-dihydroanthracene (315 kJ/mol). ualberta.ca The addition of 9,10-dihydroanthracene can significantly stabilize sterically hindered free radical fragments found in asphaltenes, underscoring its role as a potent hydrogen donor and radical scavenger. ualberta.ca Investigations into the oxidation of anthracene derivatives with reagents like manganese(III) acetate (B1210297) have also led to the formation of substituted 9,10-dihydroanthracene products through radical addition reactions. mjcce.org.mk
| Radical Species | Reactant | Reaction Type | Rate Constant (k) / Conditions | Reference |
|---|---|---|---|---|
| Cp(CO)₂Os(•) | 9,10-Dihydroanthracene | Hydrogen Atom Transfer | 1.5 × 10⁵ M⁻¹ s⁻¹ - 1.7 × 10⁷ M⁻¹ s⁻¹ at 25 °C | nih.gov |
| OH Radical | 9,10-Dihydroanthracene | Gas-Phase Radical Reaction | (2.3 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 297 K | |
| NO₃ Radical | 9,10-Dihydroanthracene | Gas-Phase Radical Reaction | (1.2 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 K | |
| 9-AnH• | Naphthyl-X (X=Cl, Br) | Radical Displacement (RD) | Predominant route at 350-400 °C | acs.org |
| 9-AnH• | Naphthyl-X (X=F, D, CH₃, etc.) | Radical Hydrogen Transfer (RHT) | Major pathway at 350-400 °C | acs.org |
Cycloaddition Reactions (e.g., Diels-Alder Reactions involving 9,10-Dihydroanthracene derivatives)
While 9,10-dihydroanthracene itself is not a diene for the Diels-Alder reaction, its chemistry is intricately linked to this important cycloaddition process. The reaction typically involves anthracene, which acts as the diene, reacting with a dienophile across its 9- and 10-positions to yield a 9,10-dihydroanthracene derivative. iitk.ac.inpraxilabs.comtruman.eduscribd.com
A prominent example is the reaction of anthracene with maleic anhydride (B1165640), which forms 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride. praxilabs.comtruman.eduscribd.com This [4+2] cycloaddition is a concerted, stereospecific process that is often performed at high temperatures, sometimes using high-boiling solvents like xylene or even under solvent-free ("neat") conditions. praxilabs.comtruman.edu
Domino and Multicomponent Reactions
Innovative synthetic strategies have been developed where 9,10-dihydroanthracene is used as a precursor in a domino reaction sequence. researchgate.net In one such process, 9,10-dihydroanthracene undergoes an in situ dehydrogenation, catalyzed by activated carbon, to form anthracene. researchgate.net This newly formed anthracene then immediately acts as a diene in a Diels-Alder reaction with various N-substituted maleimides. researchgate.net This approach combines dehydrogenation and cycloaddition in a single pot.
Furthermore, derivatives of 9,10-dihydroanthracene are key components in multicomponent reactions for synthesizing complex molecular frameworks. A three-component reaction involving 10-benzylideneanthracen-9(10H)-ones (derivatives of DHA), isatin, and sarcosine (B1681465) utilizes a 1,3-dipolar cycloaddition as the key step. nih.gov This process generates an azomethine ylide in situ, which reacts with the exocyclic double bond of the DHA derivative to create highly substituted spiro nih.govnih.govdihydroanthracene[9,3′]-pyrrolidine structures, which are of interest for potential biological applications. nih.gov
Reactions of Substituted 9,10-Dihydroanthracenes
Direct cycloaddition reactions of substituted 9,10-dihydroanthracene derivatives have also been reported. An exocyclic diene derivative of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene was shown to undergo a Diels-Alder reaction with naphthoquinone, demonstrating that appropriate substitution can render the DHA core reactive in cycloadditions. rsc.org Similarly, 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone, a derivative of DHA, readily participates in Diels-Alder reactions with dienes like cyclopentadiene (B3395910) and cyclohexa-1,3-diene. rsc.org
Asymmetric variants of these cycloadditions have been developed to control the stereochemistry of the products. An enantio- and diastereoselective dearomative [4+2]-cycloaddition has been achieved between a hydrazone derived from 9-anthracenecarbaldehyde and α,β-unsaturated aldehydes, using aminocatalysis to activate the dienophile. chemrxiv.org This strategy produces chiral polycyclic adducts with the core structure of 9,10-dihydroanthracene. chemrxiv.org
| Reactants | Reaction Type | Product Core Structure | Key Features | Reference |
|---|---|---|---|---|
| Anthracene + Maleic Anhydride | [4+2] Diels-Alder | 9,10-Dihydroanthracene-9,10-endo-α,β-succinic anhydride | Classic example; can be run solvent-free. | praxilabs.comtruman.edu |
| 9,10-Dihydroanthracene + N-Substituted Maleimides | Domino Dehydrogenation/Diels-Alder | N-substituted α,β-(9,10-dihydroanthracene-9,10-diyl)succinimide | In situ generation of anthracene diene catalyzed by activated carbon. | researchgate.net |
| 10-Benzylideneanthracen-9(10H)-one + Isatin + Sarcosine | [3+2] 1,3-Dipolar Cycloaddition | Spiro nih.govnih.govdihydroanthracene[9,3′]-pyrrolidine | Three-component reaction forming complex spirocycles. | nih.gov |
| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative + Naphthoquinone | [4+2] Diels-Alder | Donor–π–Anthraquinone diad | DHA derivative with an exocyclic diene participates directly. | rsc.org |
| 9-Anthracenecarbaldehyde derivative + α,β-Unsaturated Aldehyde | Asymmetric [4+2] Diels-Alder | Chiral 9,10-dihydroanthracene adduct | Organocatalytic approach for enantio- and diastereoselective synthesis. | chemrxiv.org |
Spectroscopic Characterization and Conformational Analysis of 9,10 Dihydroanthracene
Advanced Spectroscopic Techniques for Structural Elucidation
A range of spectroscopic methods has been employed to probe the electronic and geometric structure of 9,10-dihydroanthracene (B76342), both in the gas phase and in solution.
Photoelectron spectroscopy provides valuable insights into the electronic structure and bonding of molecules. For 9,10-dihydroanthracene, threshold photoelectron spectra (TPES) have been obtained using imaging photoelectron photoion coincidence spectroscopy (iPEPICO). nih.govaip.org These studies have allowed for the determination of the adiabatic ionization energy, which is the minimum energy required to remove an electron from the molecule.
A reported value for the adiabatic ionization energy of 9,10-dihydroanthracene is 8.335 ± 0.010 eV. nih.gov This experimental value shows good agreement with theoretical calculations, although some computational methods, like the G3//B3LYP composite method, have been noted to slightly overestimate the ionization energy. nih.gov The analysis of the photoelectron spectra, supported by outer valence Green's function calculations, enables the assignment of observed spectral features to specific molecular orbitals. nih.govresearchgate.net The comparison of the photoelectron spectrum of 9,10-dihydroanthracene with that of its photodimer, di-paraanthracene, reveals shifts in ionization energies due to through-space orbital interactions in the dimer. researchgate.net
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| Imaging Photoelectron Photoion Coincidence Spectroscopy (iPEPICO) | Adiabatic Ionization Energy (IEa) | 8.335 ± 0.010 eV | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of 9,10-dihydroanthracene in solution. In the parent molecule, the methylene (B1212753) protons (at C9 and C10) exhibit a single signal in the ¹H NMR spectrum at room temperature, which is attributed to a rapid interconversion between two equivalent boat conformations of the central ring. cdnsciencepub.com
The chemical shifts of the axial and equatorial protons in substituted 9,10-dihydroanthracenes are highly dependent on the dihedral angle between the two benzene (B151609) rings. cdnsciencepub.com For instance, in 2,6-dimethoxy-9,10-dihydroanthracene, the rate of interconversion is slowed, allowing for the distinction between axial and equatorial protons in the NMR spectrum. cdnsciencepub.com The study of various substituted derivatives has shown that bulky groups can influence the planarity of the central ring and affect the chemical shifts of the methylene protons. cdnsciencepub.comrsc.org Both ¹H and ¹³C NMR have been used to characterize 9,10-dihydroanthracene and its derivatives. nih.govmpg.de
| Compound | Proton Environment | ¹H NMR Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 9,10-Dihydroanthracene | Methylene protons | 3.87 | cdnsciencepub.com |
| 2,6-Dimethoxy-9,10-dihydroanthracene | Axial protons | 3.51, 3.73 | cdnsciencepub.com |
| Equatorial protons | 4.67, 4.87 |
UV-Visible spectroscopy is useful for monitoring reactions involving 9,10-dihydroanthracene, such as its oxidation to anthracene (B1667546). researchgate.net The UV absorption spectrum of 9,10-dihydroanthracene is distinct from that of anthracene. acs.org 9,10-Dihydroanthracene and its derivatives typically show absorption maxima at shorter wavelengths compared to their fully aromatic counterparts. acs.orgscience-softcon.de For example, 9,10-dimethyl-9,10-dihydroanthracene exhibits absorption maxima at approximately 264 nm and 272 nm, with no significant absorption above 290 nm. acs.org This technique has been employed in kinetic studies to follow the rate of reactions, such as dehydrogenation. mpg.de
| Compound | λmax (nm) | log ε | Reference |
|---|---|---|---|
| 9,10-Dimethyl-9,10-dihydroanthracene | 264 | 3.06 | acs.org |
| 272 | 3.00 | ||
| 9-Methyl-9,10-dihydroanthracene | 264 | 3.11 | acs.org |
| 271 | 3.05 |
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the 9,10-dihydroanthracene molecule. The IR spectrum of 9,10-dihydroanthracene has been well-documented and is available in spectral databases. nih.govnist.gov These spectra are characterized by bands corresponding to C-H stretching and bending vibrations, as well as skeletal vibrations of the rings. In studies of derivatives, such as 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640), characteristic peaks for functional groups like carbonyls are readily identified. brainly.com Raman spectroscopy has also been utilized, for example, in the characterization of multi-walled carbon nanotubes used in the oxidative dehydrogenation of 9,10-dihydroanthracene. mpg.de Theoretical calculations of vibrational frequencies for different conformations can be compared with experimental Raman spectra to aid in structural assignment. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides precise information about the molecular structure of 9,10-dihydroanthracene and its derivatives in the solid state. These studies have unequivocally shown that the central ring of 9,10-dihydroanthracene adopts a non-planar, boat-like conformation. acs.org The degree of folding, often described by the dihedral angle between the two benzene rings, can be influenced by substituents.
For the parent 9,10-dihydroanthracene, a dihedral angle of approximately 145° has been reported. acs.org In substituted derivatives, this angle can vary. For instance, in 9-tert-butyl-9,10-dihydroanthracene, the dihedral angle is about 147°. rsc.org In more complex systems, like 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, the molecule adopts a saddle-shaped conformation with the central six-membered ring in a boat conformation. iucr.orglsu.edu The crystal structure of 9,9,10,10-tetrachloro-9,10-dihydroanthracene has also been determined, revealing the influence of the halogen substituents on the conformation of the central ring. iucr.org
| Compound | Dihedral Angle (between benzene rings) | Reference |
|---|---|---|
| 9,10-Dihydroanthracene | ~145° | acs.org |
| 9-tert-Butyl-9,10-dihydroanthracene | ~147° | rsc.org |
| 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | 17.72° and 20.14° (between C5–C10–C12–C17 plane and benzene rings) | lsu.edu |
Conformational Dynamics and Inversion Barriers of the Central Ring
The central six-membered ring of 9,10-dihydroanthracene is not static but undergoes a dynamic process of conformational inversion, often referred to as a boat-to-boat interconversion. cdnsciencepub.comcdnsciencepub.com This process involves the flipping of the central ring between two equivalent boat conformations. In the unsubstituted molecule, this inversion is very rapid at room temperature, leading to averaged signals in NMR spectroscopy. cdnsciencepub.com
The barrier to this ring inversion can be influenced by substituents. In some substituted derivatives, the inversion can be slowed down to the point where it can be studied by dynamic NMR techniques. For example, in certain 10,10-dimethyl-9-methylene-9,10-dihydroanthracene derivatives, the interconversion between the two boat conformations can be observed, and the rate constants and activation enthalpies for this process have been calculated. cdnsciencepub.com Theoretical studies using force field calculations and molecular orbital methods have also been employed to investigate the inversion potentials and conformational preferences of 9,10-dihydroanthracene and related systems. acs.orgcdnsciencepub.com These studies help to understand the factors that govern the geometry and dynamic behavior of this folded aromatic system.
Electronic Structure and Molecular Orbital Interactions (e.g., Interaction of π-electron systems)
The electronic structure of 9,10-dihydroanthracene (DHA) is unique due to the sp³ hybridization of the C9 and C10 carbon atoms in the central ring. researchgate.net This hybridization effectively breaks the continuous π-conjugation that is characteristic of its parent compound, anthracene. Consequently, the DHA molecule is composed of two separate, conjugated benzene-like π-electron systems linked by a non-conjugated dihydropyran bridge. researchgate.net This separation of the π-systems gives rise to interesting electronic and spectroscopic properties governed by through-space interactions between the two aromatic moieties.
The conformation of the central ring, which can adopt boat-like or planar geometries, plays a significant role in the extent of these interactions. acs.orgresearchgate.net In the solid state, DHA typically exhibits a puckered, non-planar conformation with a distinct folding angle between the two benzene rings. acs.org However, in solution, it exists as rapidly equilibrating boat conformations. acs.org Theoretical calculations indicate that the energy difference between the planar and boat forms is small. acs.org The degree of planarity and the dihedral angle between the phenyl rings are influenced by substituents at the 9 and 10 positions. researchgate.netcdnsciencepub.com
The interaction between the two isolated π-electron systems leads to a phenomenon known as exciton (B1674681) splitting of the electronic states. aip.org This is observable in the fluorescence excitation spectra of jet-cooled DHA, which shows two closely lying electronic origins for the lowest-energy absorption band. aip.org These two origins are identified as the two exciton components of the lowest-energy benzene transition, and their positions and intensities are in good agreement with theoretical calculations. aip.org
Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and the HOMO-1 of 9,10-dihydroanthracene are nearly degenerate in energy. researchgate.net These orbitals are largely localized on the two benzene rings. Theoretical and spectroscopic studies have characterized the nature of these orbitals:
HOMO: This orbital is anti-symmetric with respect to the molecule's symmetry. researchgate.net
HOMO-1: This orbital is symmetric with respect to the molecule's symmetry. researchgate.net
The through-space interaction between the two π-systems in the di-paraanthracene photodimer, which contains two DHA subunits, has been estimated to be around 0.85 eV. researchgate.net This interaction results in a shift of the HOMO ionization energy to a lower value compared to a single DHA unit. researchgate.net The lowest unoccupied molecular orbital (LUMO) and LUMO+1, however, are not close in energy. researchgate.net
The pattern of negative charge distribution in the monoanions of DHA derivatives is similar to that of substituted diphenylmethanes. rsc.org Upon deprotonation at the C9 position, the resulting anion exhibits a significantly flattened geometry, indicating a change in hybridization towards sp². rsc.org
The table below summarizes key computational data regarding the electronic structure of 9,10-dihydroanthracene and related species.
| Compound/Ion | Method | Calculated Property | Value | Reference |
| 9,10-Dihydroanthracene | AM1 | Heat of Formation | - | rsc.org |
| 9,10-Dihydroanthracene | ab initio MO (6-31G(d)) | Dihedral Angle (α) | 142.2° | rsc.org |
| 9,10-Dihydroanthracene Anion | ab initio MO (6-31G(d)) | Dihedral Angle (α) | 153.3° | rsc.org |
| 9,10-Dihydroanthracene | B3LYP | C-H Bond Dissociation Enthalpy | ~79.8 kcal mol⁻¹ | rsc.org |
| Di-paraanthracene (DHA dimer) | Quantum Chemical | Through-Space Interaction | 0.85 eV | researchgate.net |
Computational and Theoretical Chemistry Studies of 9,10 Dihydroanthracene Systems
Quantum Mechanical (QM) Methodologies Applied to DHA
A variety of quantum mechanical methodologies have been employed to investigate the 9,10-dihydroanthracene (B76342) system, ranging from Density Functional Theory to high-level ab initio and Green's function methods.
Density Functional Theory (DFT) has become a cornerstone for studying DHA systems due to its favorable balance of computational cost and accuracy. DFT calculations have been instrumental in determining the conformational preferences, electronic structures, and reaction mechanisms involving DHA.
Theoretical studies have explored the geometry of the DHA central ring, with early force field calculations indicating only a small energy difference (≤ 0.4 kcal/mol) between the planar and boat-like conformations. acs.org More recent DFT calculations have further investigated the ring puckering in substituted DHA derivatives, providing detailed geometrical structures and energetic data. researchgate.net For instance, DFT has been used to compute the optimum equilibrium geometries, harmonic vibrational frequencies, and zero-point vibrational energies for various DHA derivatives. digitellinc.com Functionals such as B3LYP, M06-2X, and ωB97XD have been employed, often in conjunction with correlation-consistent basis sets like cc-pVDZ and cc-pVTZ, to analyze the relative stabilities of isomers. digitellinc.commdpi.com
DFT is also widely applied to model the reactivity of DHA. Studies on the oxidation of DHA by biomimetic metal complexes have utilized DFT to map out reaction pathways. For example, the dehydrogenation of DHA by a manganese(V)-oxo corrolazine complex was shown to proceed via a stepwise mechanism, with hydrogen atom abstraction being the rate-determining step. mdpi.com Similarly, hybrid DFT calculations modeling the oxidation of DHA by a nonheme iron(IV)-oxo complex revealed a two-step process where the initial hydrogen abstraction is rate-limiting. researchgate.net DFT has also been used to investigate hydride transfer reactions from DHA and to calculate C-H bond dissociation energies (BDEs). chemrxiv.orgscispace.comroyalsocietypublishing.org
The electronic properties of DHA derivatives have also been a focus of DFT studies. The electronic behavior and NMR spectra of functionalized ethanoanthracenes have been calculated, showing excellent correlation with experimental data. mdpi.com Furthermore, DFT calculations have guided the design of novel molecules incorporating DHA-related structures for applications in materials science. researchgate.netresearchgate.netrsc.org
Table 1: Selected DFT Functionals and Basis Sets Used in Studies of 9,10-Dihydroanthracene Systems
| Functional | Basis Set(s) | Application | Reference(s) |
|---|---|---|---|
| B3LYP | 6-31G(d,p), 6-311G(d) | Relative stabilities, molecular structures, electronic properties, NMR spectra, reaction mechanisms | mdpi.commdpi.commdpi.comchemmethod.com |
| M06-2X | cc-pVDZ, cc-pVTZ | Isomer stabilities, dimer interaction energies | digitellinc.comresearchgate.net |
| ωB97XD | cc-pVDZ, cc-pVTZ | Isomer stabilities, dimer interaction energies, reaction mechanisms | digitellinc.comscispace.comresearchgate.net |
High-level ab initio and coupled-cluster methods, while more computationally demanding than DFT, provide benchmark-quality data for the electronic and structural properties of DHA. These methods are crucial for validating results from more approximate theories and for obtaining highly accurate energetic information.
Early ab initio calculations at the Hartree-Fock Self-Consistent Field (SCF) level with a 6-31G(d) basis set were used to determine the structural parameters and charge distributions of DHA and its corresponding monoanion. researchgate.net More sophisticated composite ab initio methods, such as the G3//B3LYP method, have been used to predict the adiabatic ionization energy of DHA. aip.orgaip.orgnih.gov These calculations provide valuable thermochemical data that can be compared directly with experimental measurements. aip.orgaip.org While not always applied directly to DHA itself, coupled-cluster methods like CCSD (Coupled Cluster with Singles and Doubles) have been used for related systems, indicating their potential for achieving high accuracy in this class of molecules. scispace.com
Green's function methods, particularly the Outer Valence Green's Function (OVGF) approximation, are powerful tools for the direct calculation of ionization energies. researchgate.net These methods have been successfully applied to DHA, providing detailed insights into its electronic structure that align well with experimental photoelectron spectroscopy. aip.orgaip.orgnih.gov
In a study combining imaging photoelectron photoion coincidence spectroscopy with theoretical calculations, the threshold photoelectron spectrum of DHA was recorded. aip.orgaip.org OVGF calculations performed at the cc-pVTZ level of theory were used to assign the molecular orbitals corresponding to the features observed in the experimental spectrum. aip.orgaip.orgnih.gov This combined experimental and theoretical approach allowed for the reporting of a new, accurate value for the adiabatic ionization energy (IEa) of DHA. aip.orgaip.orgnih.gov The study also highlighted that the G3//B3LYP composite method tended to overestimate the ionization energy, underscoring the utility of Green's function methods for this property. aip.orgaip.org
Table 2: Calculated and Experimental Adiabatic Ionization Energies (IEa) of 9,10-Dihydroanthracene
| Method | Calculated/Experimental IEa (eV) | Reference(s) |
|---|---|---|
| Experimental (iPEPICO) | 8.335 ± 0.010 | aip.orgaip.orgnih.gov |
| OVGF/cc-pVTZ | Good agreement with experiment | aip.orgaip.orgnih.gov |
| G3//B3LYP | Overestimated by 0.06–0.09 eV | aip.orgaip.orgnih.gov |
Mechanistic Modeling and Transition State Characterization
Computational modeling is a vital tool for unraveling the complex mechanisms of reactions involving DHA. By mapping potential energy surfaces and characterizing transition states, theoretical studies provide a dynamic picture of chemical transformations.
Theoretical calculations have been extensively used to elucidate the reaction pathways of DHA, particularly in oxidation and hydrogen transfer reactions. For the oxidation of DHA by metal-oxo species, computational models have consistently identified multi-step pathways. For instance, the reaction with an iron(IV)-oxo complex is proposed to be a two-step process where the initial, rate-limiting hydrogen abstraction leads to a radical intermediate. researchgate.net A similar stepwise hydrogen atom transfer mechanism was identified for the dehydrogenation of DHA by a manganese(V)-oxo complex. mdpi.com
Computational studies have also been crucial in understanding the factors that control reactivity. A comparative study of DHA and 1,4-cyclohexadiene (B1204751) revealed that their often-similar reaction rates with metal-oxo oxidants, despite having different C-H bond strengths, result from a subtle interplay between the bond dissociation enthalpies and favorable van der Waals interactions. rsc.org Furthermore, theoretical modeling has been employed to investigate competing reaction mechanisms, such as in the proposed room-temperature synthesis of C2 where hydride transfer from DHA was computationally evaluated as an alternative pathway. chemrxiv.orgscispace.comrsc.org The photodegradation pathway of DHA derivatives has also been explored, with calculations of singlet-triplet transition energies supporting the proposed mechanism. plos.org
A key strength of computational chemistry is its ability to predict kinetic parameters, such as activation energies and reaction rate constants, which are essential for understanding and controlling reaction outcomes.
For the oxidation of DHA by a biomimetic iron complex, hybrid DFT calculations predicted a free energy of activation (ΔG‡) for the initial hydrogen abstraction step to be in the range of 14.5 to 16.9 kcal/mol, in reasonable agreement with experimental data. researchgate.net Experimental studies, in turn, have provided activation parameters for C-H abstraction from DHA by an iron porphyrin model, reporting an activation enthalpy (ΔH‡) of 42 kJ/mol (approximately 10.0 kcal/mol) and an activation entropy (ΔS‡) of 41 J/K·mol. nih.gov
Kinetic studies on the reaction of DHA with other oxidants, such as a monocopper(III)-hydroxide complex, have been complemented by Eyring analysis to determine activation parameters. For this reaction, ΔH‡ was found to be 5.4 kcal/mol and ΔS‡ was -30 eu, with a large kinetic isotope effect suggesting a significant contribution from quantum mechanical tunneling. nih.gov Similarly, the activation parameters for C-H activation by a Co(III)-oxo complex have been measured and compared with other systems. nih.gov The Marcus cross relation has also been used to model and predict hydrogen atom transfer rate constants for DHA. nih.gov
Table 3: Selected Experimental and Predicted Activation Parameters for Reactions of 9,10-Dihydroanthracene
| Reactant | Method | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Reference(s) |
|---|---|---|---|---|---|
| [(TMC)FeIV(O)]2+ | Hybrid DFT | - | - | 14.5 - 16.9 | researchgate.net |
| Iron Porphyrin Model | Experiment | 10.0 | 9.8 | - | nih.gov |
| Monocopper(III)-Hydroxide | Experiment (Eyring analysis) | 5.4 | -30 | - | nih.gov |
| Iron(V)-Oxo TAML | Experiment | Deviates from DCH correlation | - | - | researchgate.net |
Prediction and Analysis of Thermochemical Properties
Theoretical methods are powerful tools for determining the thermochemical properties of molecules like 9,10-dihydroanthracene, offering data that can be challenging to obtain experimentally.
C-H Bond Dissociation Enthalpies (BDEs)
The C-H bond dissociation enthalpy (BDE) is a critical parameter that quantifies the energy required to break a C-H bond homolytically. For 9,10-dihydroanthracene, the BDEs of the C9-H and C10-H bonds are of particular interest due to their involvement in hydrogen atom transfer (HAT) reactions.
Computational studies using density functional theory (DFT) have been employed to calculate the BDE of the benzylic C-H bonds in DHA. nih.govroyalsocietypublishing.orgacs.org One study demonstrated that the BDE of DHA is approximately 3.5 kcal mol⁻¹ larger than that of 1,4-cyclohexadiene (CHD), another common substrate in HAT reactions. rsc.org Despite this difference, DHA and CHD often exhibit comparable reaction rates with metal-oxo oxidants, a phenomenon attributed to a balance between bond strengths and favorable van der Waals interactions. rsc.org The experimentally estimated BDE for the C-H bonds at the 9- and 10-positions is approximately 78 kcal mol⁻¹, which is about 20% weaker than typical C-H bonds. wikipedia.org This relative weakness makes DHA an effective hydrogen donor in various chemical reactions. wikipedia.org
A comparative study of 17 different density functional theory functionals found that M08-HX, M06-2X, BMK, and M05-2X were the best performing for calculating C-H BDEs in aromatic systems, including 9,10-dihydroanthracene. nih.govroyalsocietypublishing.org These calculations are crucial for understanding the reactivity of DHA in processes like hydrogen-atom abstraction. nih.govnih.govnih.gov For instance, the reactivity of high-valent iron imido complexes has been shown to be consistent with the C-H BDE of DHA. nih.gov
| Computational Method | Calculated C-H BDE (kcal/mol) | Reference |
| Experimental Estimate | 78 | wikipedia.org |
| DFT (Generic) | ~3.5 higher than 1,4-cyclohexadiene | rsc.org |
| M08-HX/M06-2X/BMK/M05-2X | (Specific values not detailed in snippets) | nih.govroyalsocietypublishing.org |
Adiabatic and Vertical Ionization Energies
Ionization energies, both adiabatic (AIE) and vertical (VIE), are fundamental electronic properties that provide insight into the molecular orbital energies and the effects of ionization on molecular geometry. Photoelectron spectroscopy is a primary experimental technique for determining these values, often complemented by theoretical calculations. rsc.org
A threshold photoelectron study reported a new, reliable value for the adiabatic ionization energy of 9,10-dihydroanthracene as 8.335 ± 0.010 eV. aip.org This study also highlighted that the G3//B3LYP composite method tends to overestimate the IE values by 0.06–0.09 eV. aip.org The distinction between AIE and VIE is important; AIE corresponds to the energy difference between the ground vibrational states of the neutral molecule and the cation, while VIE corresponds to the energy of ionization without a change in the neutral molecule's geometry. arxiv.orgyorku.ca For large molecules like DHA, the difference between vertical and adiabatic ionization energies is expected to be small. yorku.ca
UV photoelectron spectroscopy, in conjunction with quantum chemical calculations, has been used to study the electronic structure of DHA and its derivatives. researchgate.net These studies show that the highest occupied molecular orbital (HOMO) ionization energy is a key parameter influenced by the molecule's structure. researchgate.net
| Property | Experimental Value (eV) | Computational Method | Calculated Value (eV) | Reference |
| Adiabatic Ionization Energy (AIE) | 8.335 ± 0.010 | G3//B3LYP | Overestimates by 0.06–0.09 | aip.org |
Computational Investigations of Kinetic Isotope Effects (KIEs) and Tunneling
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the involvement of quantum mechanical tunneling. wikipedia.org In reactions involving the transfer of a hydrogen atom from 9,10-dihydroanthracene, the substitution of hydrogen with deuterium (B1214612) can lead to significant changes in reaction rates.
Computational studies have shown that tunneling plays a significant role in the C-H activation of DHA by various oxidants. nih.govrsc.orgnih.govrsc.org For example, in the reaction of DHA with a terminal Co-oxo complex, variable temperature KIE data revealed significant tunneling contributions. rsc.orgrsc.org Similarly, evidence for hydrogen-atom tunneling was found in the C-H bond oxidation of deuterated DHA by Mn(IV)-oxo complexes. nih.gov These findings are consistent with the Bell model, where tunneling occurs near the top of the transition-state barrier. nih.gov
Theoretical models have been developed to understand the unusual KIE patterns observed in C-H bond cleavage by nonheme oxoiron(IV) complexes with substrates like DHA. nih.gov These studies suggest that for substrates with weaker C-H bonds, such as DHA, large, non-classical KIE values are observed, indicating a significant tunneling mechanism. nih.gov Computational results have also highlighted that room-temperature tunneling can increase with the electron-donating power of ligands in metal complexes, reversing the expected reactivity trends. nih.gov The interplay between pressure and isotope substitution on the KIE has also been a subject of computational investigation, revealing how pressure can enhance the tunneling mechanism. aip.orgaip.org
Conformational Energetics and Barrier to Inversion in DHA
9,10-Dihydroanthracene is not a planar molecule; its central ring adopts a boat-shaped conformation. researchgate.netresearchgate.net This non-planar structure gives rise to conformational isomers and a barrier to inversion, where the molecule flips between two equivalent boat conformations.
Early empirical force field calculations (MM2 and MMPI) and later DFT calculations predicted the boat-shaped conformation of DHA to be the lowest in potential energy. researchgate.net The folding angle in the boat form has been computed to be around 141°, which is in reasonable agreement with the experimental value of 144.7° in the crystal. researchgate.net
The energy barrier to this inversion has been a subject of several computational studies. Geometry-optimized STO-3G and 4-31G molecular orbital computations yielded inversion barriers of 8.6 and 7.8 kJ/mol, respectively. researchgate.net The introduction of substituents on the DHA framework can significantly affect the conformational preferences and the barrier to interconversion. researchgate.netosti.gov For instance, the presence of an exocyclic double bond at the 9-position can increase the inversion barrier, leading to kinetically stable conformers. researchgate.net The rate of interconversion between the two boat conformations is rapid, leading to an averaged environment for substituents in NMR spectroscopy at room temperature, but the process can be studied at lower temperatures. cdnsciencepub.com
| Computational Method | Calculated Inversion Barrier (kJ/mol) | Calculated Folding Angle (°) | Reference |
| STO-3G | 8.6 | 140.7 | researchgate.net |
| 4-31G | 7.8 | 141.3 | researchgate.net |
Advanced Applications and Emerging Research Directions Involving 9,10 Dihydroanthracene
Role as a Hydrogen Donor in Catalytic and Industrial Processes
9,10-Dihydroanthracene (B76342) plays a crucial role as a hydrogen-donor solvent, particularly in the context of direct coal liquefaction. hep.com.cn In these processes, the compound facilitates the conversion of coal into liquid fuels by transferring hydrogen to the coal structure, which helps to break down the complex organic matrix and stabilize the resulting fragments. uah.es
Research has shown that 9,10-dihydroanthracene can be a more efficient hydrogen donor than other commonly used solvents like tetralin. hw.ac.uk Its effectiveness is linked to the concentration of donatable hydrogen within the solvent mixture. hw.ac.uk Studies involving the liquefaction of bituminous coals in ternary solvent systems containing 9,10-dihydroanthracene have demonstrated enhanced coal conversion yields. hw.ac.ukepa.gov The mechanism involves the stabilization of radical fragments generated during the thermolysis of coal, thereby preventing their condensation into less desirable, heavier products. hep.com.cnuah.es
The catalytic hydrogenation of anthracene (B1667546) oil, a fraction of coal tar, can selectively produce 9,10-dihydroanthracene, which then acts as a hydrogen shuttle in subsequent liquefaction or upgrading processes. researchgate.netuah.es The efficiency of this process is influenced by the choice of catalyst and reaction conditions. For instance, a Ni/AP catalyst has been shown to selectively convert anthracene to 9,10-dihydroanthracene at 300 °C. researchgate.net
The table below summarizes the conversion rates and product selectivity of 9,10-dihydroanthracene under different catalytic conditions.
| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Anthracene (%) |
| DDQ/NaNO2 | 9,10-Dihydroanthracene | 120 | 1.3 (O2) | >99 | 99 |
| TCQ/NaNO2 | 9,10-Dihydroanthracene | 120 | 1.3 (O2) | 47 | 96 |
| BQ/NaNO2 | 9,10-Dihydroanthracene | 120 | 1.3 (O2) | 15 | >99 |
Data sourced from a study on the oxidative dehydrogenation of 9,10-dihydroanthracene. mdpi.com
Precursors for Advanced Materials
The unique structure of 9,10-dihydroanthracene makes it a valuable precursor for the synthesis of advanced materials with applications in optoelectronics and sensor technology.
Opto-electronic Materials:
Derivatives of 9,10-dihydroanthracene are being explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.aidurham.ac.uk For instance, 1,8-dihydroxy-9,10-dihydroanthracene is a key intermediate in the synthesis of organic opto-electronic materials. researchgate.net Furthermore, a novel approach utilizes a functionalized dihydroanthracene-based polymer precursor that can be converted into two different conjugated polymers with complementary electron- or hole-transporting properties. nih.gov This allows for the creation of patterned organic thin films with distinct electronic characteristics from a single starting material. nih.gov
Cation Sensors:
Crown-annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene have been synthesized and shown to function as efficient ligands for the recognition of cations like Na+ and Ag+. researchgate.netresearchgate.net The binding of a metal cation to the crown ether unit induces a significant positive shift in the oxidation potential of the molecule, which can be monitored electrochemically. researchgate.net This property makes these compounds promising candidates for the development of selective cation sensors. durham.ac.ukresearchgate.net Spectroscopic studies have confirmed the formation of both 1:1 and 1:2 complexes between the sensor molecule and the metal cations. researchgate.net
Model Systems for C-H Activation in Biomimetic and Synthetic Catalysis
9,10-Dihydroanthracene serves as a crucial model substrate for studying C-H bond activation, a fundamental process in both biological and synthetic catalysis. The relative weakness of the C-H bonds at the 9 and 10 positions makes it an ideal candidate for investigating the reactivity of various metal-based catalysts.
Researchers have used 9,10-dihydroanthracene to probe the mechanisms of C-H activation by biomimetic nonheme iron complexes, which are synthetic models of metalloenzymes. researchgate.net For example, the oxidation of 9,10-dihydroanthracene to anthracene by an iron(IV)-oxo complex has been studied to understand the factors governing the reactivity of these species. researchgate.net
Furthermore, reactions of palladium and platinum metalloradicals with 9,10-dihydroanthracene have provided experimental evidence for C-H bond activation pathways. researchgate.netacs.org The reactivity in these systems is influenced by factors such as the nature of the metal and the ligands. acs.org The reaction of a nucleophilic palladium carbene with 9,10-dihydroanthracene leads to the formation of anthracene and a palladium(0) species, demonstrating a transfer of hydrogen atoms from the dihydroanthracene to the carbene. acs.org Studies with cobalt(III)-oxo complexes have revealed that the C-H activation of 9,10-dihydroanthracene can be driven by the pKa of the substrate, suggesting an asynchronous concerted mechanism. nsf.gov
The following table presents kinetic data for the reaction of a Co(III)-oxo complex with various substrates, highlighting the influence of substrate properties on reactivity.
| Substrate | BDE (kcal/mol) | pKa | k2 (M⁻¹s⁻¹) |
| 9,10-Dihydroanthracene | 76.5 | 30.1 | 2.88(7) x 10⁻² |
| 1,4-Cyclohexadiene (B1204751) | 76 | 43 | 1.1(1) x 10⁻³ |
| Fluorene (B118485) | 72.6 | 22.6 | 1.3(1) |
Data adapted from a study on C-H activation by a terminal Co(III)-oxo complex. nsf.gov
Development of Novel Donor-π-Acceptor (D-π-A) Systems
9,10-Dihydroanthracene derivatives are being incorporated into the design of novel donor-π-acceptor (D-π-A) systems. These molecules, which consist of an electron-donating unit and an electron-accepting unit linked by a π-conjugated bridge, are of great interest for their potential applications in nonlinear optics and molecular electronics.
Q & A
Basic Research Questions
Q. What are the recommended handling procedures for 9,10-Dihydroanthracene in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and flame-retardant antistatic clothing. Gloves must be inspected before use and removed without touching the outer surface to avoid contamination .
-
Ventilation : Ensure adequate fume hood ventilation to prevent vapor/mist inhalation. Eyewash stations and safety showers must be accessible .
-
Electrostatic Charge Prevention : Ground equipment to avoid static discharge, as the compound may react under ignition sources .
- Safety Classification :
| Transport Hazard Class | ADR/RID | IMDG | IATA |
|---|---|---|---|
| Environmental Hazard | 9 | 9 | 9 |
| Source: |
Q. How can researchers ensure proper storage conditions for 9,10-Dihydroanthracene to maintain stability?
- Methodological Answer :
- Store in tightly sealed containers in dry, well-ventilated areas. Reseal opened containers immediately to prevent leakage .
- Avoid incompatible materials (e.g., oxidizers, acids) and monitor temperature (stable at 25°C; melting point: 108–109°C) .
- Use inert atmospheres (e.g., nitrogen) for long-term storage to prevent oxidation or dimerization .
Q. What synthetic routes are commonly employed for the preparation of 9,10-Dihydroanthracene?
- Methodological Answer :
- Hydrogenation of Anthracene : Catalytic hydrogenation using Pd/C or Raney Ni under H₂ gas yields 9,10-Dihydroanthracene. Monitor reaction progress via NMR or GC-MS .
- Boron-Derivative Synthesis : 9,10-Dihydro-9,10-diboraanthracene derivatives are synthesized via organometallic reactions, requiring Schlenk-line techniques for air-sensitive intermediates .
Advanced Research Questions
Q. How do inversion potentials in ground vs. excited states affect the spectroscopic analysis of 9,10-Dihydroanthracene?
- Methodological Answer :
-
Jet-Cooled Fluorescence/Absorption : Use supersonic jet cooling to resolve vibronic transitions. Ground-state inversion barriers (615 cm⁻¹) are higher than excited-state barriers (80 cm⁻¹), leading to distinct folding angles (144.6° vs. 164.1°). This requires high-resolution spectroscopy (e.g., laser-induced fluorescence) to map potential energy surfaces .
-
Transition Dipole Moment Dependency : Intensity variations in absorption spectra correlate with nuclear coordinates of the inversion mode, necessitating Franck-Condon analysis .
- Key Data :
| State | Barrier Height (cm⁻¹) | Folding Angle (°) |
|---|---|---|
| Ground (S₀) | 615 | 144.6 |
| Excited (S₁) | 80 | 164.1 |
| Source: |
Q. What methodologies are effective in analyzing reaction byproducts involving 9,10-Dihydroanthracene as a hydrogen donor?
- Methodological Answer :
- GC-MS with Internal Standards : For catalytic hydrogen transfer reactions (e.g., benzylation of anisole), use triphenylamine as an internal standard. Calibrate over 0–50 ppm to quantify dihydroanthracene-derived byproducts like anthracene or TolN=NTol .
- Paramagnetic vs. Diamagnetic Product Separation : In Fe-catalyzed reactions, filter through silica gel under air to isolate diamagnetic products (e.g., anthracene) from paramagnetic intermediates .
Q. How does the structural rigidity of 9,10-Dihydroanthracene derivatives influence their DNA binding mechanisms?
- Methodological Answer :
- Minor Groove vs. Intercalation : Dihydroanthracene-core dicationic compounds intercalate into DNA (e.g., AT-rich sequences), confirmed via surface plasmon resonance (SPR) and thermal denaturation. Compare with flexible-core analogs to assess rigidity-driven affinity .
- DFT Calculations : Model binding energy differences between intercalation and groove-binding modes using B3LYP/6-31G* basis sets. Validate with circular dichroism (CD) spectral shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
